Structural Differentiation: LogP and Molecular Properties vs. Des-methyl Analog
The presence of a C3-methyl group in 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine confers a measurable increase in lipophilicity relative to its des-methyl counterpart, 6-bromo-[1,2,4]triazolo[4,3-a]pyridine. This difference is quantified by computed LogP values [1]. Increased lipophilicity is a critical parameter for optimizing blood-brain barrier penetration and membrane permeability in CNS-targeted drug discovery [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.80 |
| Comparator Or Baseline | 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: LogP = 0.96 |
| Quantified Difference | Δ LogP = +0.84 |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
The ~0.8 LogP unit increase significantly enhances passive membrane diffusion potential, directly impacting the design of CNS-penetrant small molecules.
- [1] Molbase. 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine. LogP = 1.8002. View Source
- [2] Wager, T. T.; et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem. Neurosci. 2010, 1 (6), 420-434. View Source
